

BGP-15 Pharmacological Profile & Experimental Findings

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Compound Focus: Bgp-15

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The tables below summarize the key pharmacological characteristics and major experimental findings for **BGP-15**.

Table 1: BGP-15 Pharmacological Profile

Aspect	Description
Chemical Description	Nicotinic amidoxime derivative (hydroximic acid derivative) [1] [2] [3]
Primary Target	Poly(ADP-ribose) polymerase (PARP) inhibitor [1] [3]
Other Actions	Co-inducer of heat shock protein 70 (HSP70); enhances phosphorylation of Insulin-like Growth Factor 1 Receptor (IGF1R) [2] [4] [3]
Key Protective Effects	Attenuates chemotherapy-induced organ toxicity (nephro-, cardio-, neurotoxicity); protects against heart failure and atrial fibrillation; mitigates skeletal myopathy [1] [5] [2]
Notable Feature	Does not compromise the anti-tumor efficacy of co-administered chemotherapeutics like cisplatin [1]

Table 2: Summary of Key Experimental Findings

Disease/Injury Model	Key Findings	Proposed Mechanism	Citation
Cisplatin-induced Nephrotoxicity	Prevented increase in blood urea & creatinine; preserved kidney ATP levels; reduced oxidative stress.	Inhibition of cisplatin-induced PARP overactivation; antioxidant effects [1]	
Imatinib-induced Cardiotoxicity	Prevented depletion of high-energy phosphates (ATP, PCr); reduced oxidative stress & inflammation; activated Akt.	PARP inhibition; suppression of p38/JNK MAPK; activation of pro-survival Akt pathway [5] [6]	
Heart Failure & Atrial Fibrillation	Reduced arrhythmic episodes; improved cardiac function; attenuated atrial enlargement and fibrosis.	Enhanced phosphorylation of IGF1R, independent of HSP70 or PI3K-Akt pathways [4]	
Irinotecan-induced Skeletal Myopathy	Attenuated loss of lean and muscle mass; rescued absolute force production in soleus muscle.	PARP-1 inhibition; HSP70 co-induction (proposed); remodeling of the cytoskeleton [2]	

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Protocol 1: In Vitro Assessment of Cytoprotective Effects [5] [3] This protocol is used to evaluate the protective effects of **BGP-15** against drug-induced cytotoxicity in isolated organs.

- **Experimental System:** Langendorff isolated perfused rat heart system.
- **Treatment:**
 - Control: Perfusion with standard Krebs-Henseleit buffer.
 - Injury Model: Perfusion with Imatinib mesylate (e.g., 20 mg/kg).
 - Intervention: Co-perfusion with Imatinib and **BGP-15** (e.g., 200 µM).
- **Monitoring:** Cardiac high-energy phosphate levels (Creatine phosphate - PCr, and ATP) are monitored in real-time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Endpoint Analysis:**

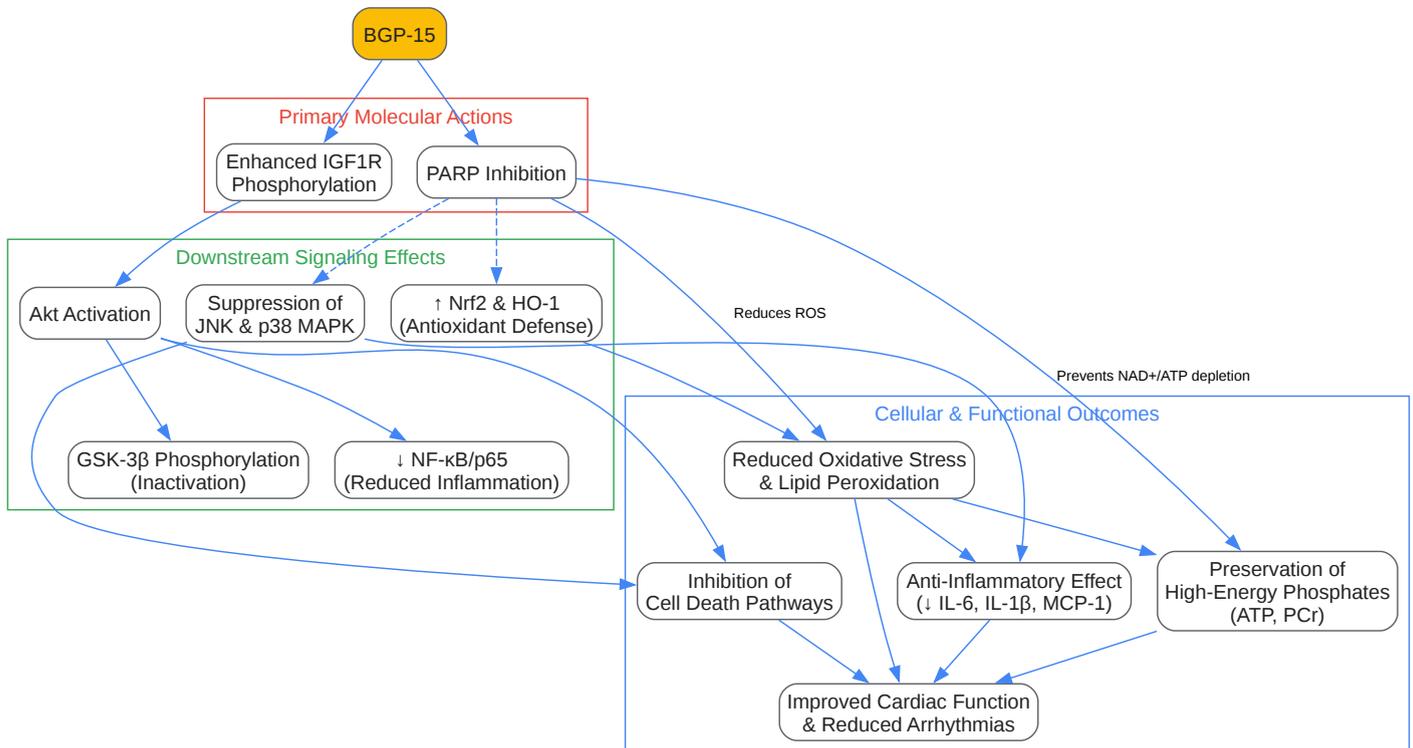
- **Biochemical:** Upon completion of perfusion, hearts are freeze-clamped for analysis of protein oxidation, lipid peroxidation, and activation state of signaling pathways (e.g., MAP kinases, Akt) via Western blot.
- **Functional:** Assessment of left ventricular developed pressure (LVDP) and other hemodynamic parameters throughout the perfusion.

Protocol 2: In Vivo Model of Chemotherapy-Induced Toxicity [1] This protocol assesses the protective effect of **BGP-15** against Cisplatin-induced nephrotoxicity without interfering with its anti-tumor activity.

- **Animals:** Mice (e.g., NMRI) or Wistar rats.
- **Nephrotoxicity Study Design:**
 - **Cisplatin Group:** Single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg for mice).
 - **BGP-15 + Cisplatin Group:** Oral administration (p.o.) of **BGP-15** (e.g., 100-200 mg/kg) shortly before cisplatin injection.
 - **Control Group:** Vehicle treatment.
- **Sample Collection & Analysis (Day 4):**
 - **Blood:** Collect for measurement of serum urea and creatinine levels to assess renal function.
 - **Kidney Tissue:** Homogenize for analysis of (1) antioxidant status (glutathione levels, catalase activity), (2) energy metabolism (ATP levels), (3) lipid peroxidation (MDA levels), and (4) PARP activity (e.g., by monitoring poly-ADP-ribosylation).
- **Anti-tumor Efficacy Study Design:**
 - **Animals:** Mice (e.g., BD2F1) implanted with a tumor model (e.g., P-388 leukemia).
 - **Groups:** Similar to above (Cisplatin vs. Cisplatin + **BGP-15**).
 - **Endpoint:** Monitor animal survival time or measure tumor volume/weight to confirm that **BGP-15** does not compromise the anti-tumor effect of cisplatin.

BGP-15 Mechanism of Action in Cardioprotection

The following diagram illustrates the multifaceted mechanism of action of **BGP-15**, particularly in the context of protecting against drug-induced cardiotoxicity, based on findings from multiple studies.



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Important Research Considerations

- PARP-1 Specificity:** While **BGP-15** is characterized as a PARP inhibitor, much of its recent research focuses on its protective effects in heart failure, atrial fibrillation, and chemotherapy-induced toxicity

through mechanisms like enhanced IGF-1R phosphorylation, which may be independent of its PARP inhibitory activity [4].

- **Context-Dependent Outcomes:** Research indicates that the effects of **BGP-15** can be complex. One study reported that while it protected against irinotecan-induced muscle wasting, it also caused significant remodeling of the cytoskeleton, making fast-twitch muscles more prone to tearing during contraction [2]. The net benefit may depend on the specific disease context.
- **Formulation for In Vivo Studies:** For animal studies, **BGP-15** is often administered orally, dissolved in saline, at common doses ranging from 15 mg/kg to 200 mg/kg [1] [4] [3].

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